N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid)
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Overview
Description
N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is a compound with significant interest in the field of organic chemistry. It consists of an azetidine ring and an oxetane ring, both of which are four-membered heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) typically involves the formation of the azetidine and oxetane rings followed by their combination. One common method is the aza-Michael addition, which constructs C–N bonds by reacting NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the azetidine or oxetane rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) involves its interaction with various molecular targets. The azetidine and oxetane rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Oxetane derivatives: Compounds containing the oxetane ring, such as oxetan-3-one.
Uniqueness
N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is unique due to the combination of both azetidine and oxetane rings in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to compounds with only one of these rings .
Biological Activity
N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive understanding.
- Chemical Formula : C6H12N2O·2[HCl]
- Molecular Weight : 201.09 g/mol
- CAS Number : 2138212-72-1
- Purity : Greater than 95% .
Biological Activity
The biological activity of N-(oxetan-3-yl)azetidin-3-amine bis(trifluoroacetic acid) is primarily linked to its interactions with various biological targets. The compound's structure suggests potential for activity against certain diseases, including cancer and viral infections.
Antiviral Activity
Preliminary studies indicate that compounds similar to N-(oxetan-3-yl)azetidin-3-amine exhibit antiviral properties. For instance, research on related azetidine derivatives has shown effectiveness against HIV through mechanisms involving inhibition of reverse transcriptase .
Anticancer Potential
In vitro studies have demonstrated that azetidine-based compounds can induce apoptosis in cancer cell lines. For example, a study reported that certain azetidine derivatives significantly increased caspase-3 activation, a marker of apoptosis, in breast cancer cell lines . The concentration required to achieve a five-fold increase in apoptotic signal was evaluated, indicating a promising therapeutic window.
Case Studies and Research Findings
- Study on Antiviral Properties :
- Anticancer Activity Assessment :
Data Summary Table
Property | Value |
---|---|
Chemical Formula | C6H12N2O·2[HCl] |
Molecular Weight | 201.09 g/mol |
CAS Number | 2138212-72-1 |
Purity | >95% |
Antiviral Activity | Effective against HIV |
Anticancer Activity | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
N-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2C2HF3O2/c1-5(2-7-1)8-6-3-9-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNBRDMCRIOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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